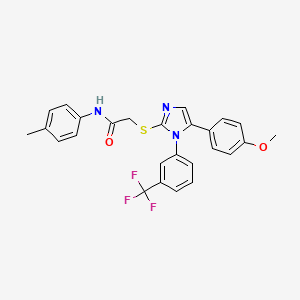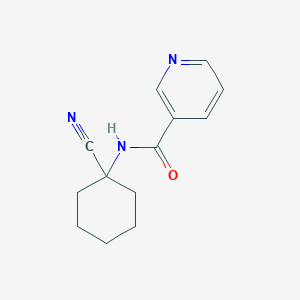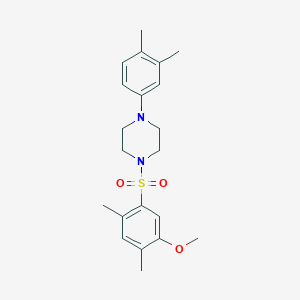
(R)-alpha-(4-biphenylmethyl)-proline-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-alpha-(4-biphenylmethyl)-proline-HCl” is a chemical compound. It is used for research and development purposes . The compound has a molecular formula of C23H27NO4 .
Molecular Structure Analysis
The molecular structure of a similar compound, Boc-®-alpha-(4-biphenylmethyl)-proline, includes 57 bonds in total: 30 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 Pyrrolidine .Applications De Recherche Scientifique
Molecular Structure and Conformation Analysis
Studies on proline derivatives, such as (R)-alpha-(4-biphenylmethyl)-proline-HCl, often focus on their molecular structure and conformation. For example, the work by Lesarri et al. (2005) on 4-hydroxyproline derivatives in gas phase using laser-ablation molecular-beam Fourier transform microwave spectroscopy reveals insights into the intramolecular hydrogen bonding and ring puckering phenomena. These findings are crucial for understanding the stereochemical properties and reactivity of proline derivatives in various chemical and biological contexts (Lesarri, Cocinero, López, & Alonso, 2005).
Organocatalysis
The catalytic properties of proline and its derivatives have been extensively studied, with Chowdari, Ramachary, and Barbas (2003) demonstrating the use of L-proline in catalyzing the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active beta-amino alcohols. Such organocatalytic reactions are vital for synthesizing complex molecules with high stereoselectivity and are of great interest in organic synthesis and medicinal chemistry (Chowdari, Ramachary, & Barbas, 2003).
Synthesis of Functionalized Amino Acids
The versatility of proline derivatives is further exemplified in the synthesis of unusual amino acids, as reported by Romoff, Palmer, Mansour, Creighton, Miwa, Ejima, Moriwaki, and Soloshonok (2017). Their work on the scale-up synthesis of enantiomerically pure amino acids demonstrates the importance of proline-derived ligands in creating bioactive peptides and novel chemical entities. This research underscores the role of proline derivatives in expanding the toolkit for peptide and protein engineering (Romoff et al., 2017).
Biotechnological and Medicinal Applications
The biotechnological and medicinal applications of proline derivatives are vast. For instance, the study on microbial proline 4-hydroxylase by Shibasaki, Mori, Chiba, and Ozaki (1999) highlights the potential of proline hydroxylation in biotransformation processes, such as the conversion of L-proline to trans-4-hydroxy-L-proline. This process has implications for industrial production and the synthesis of therapeutically valuable compounds (Shibasaki, Mori, Chiba, & Ozaki, 1999).
Safety and Hazards
The safety data sheet for a similar compound, BOC-®-ALPHA-(4-BIPHENYLMETHYL)-PROLINE, provides information on its safety and hazards. It suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also advises using personal protective equipment, ensuring adequate ventilation, and keeping the chemical in suitable and closed containers for disposal .
Propriétés
IUPAC Name |
(2R)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODCDGGNLJQZLT-GMUIIQOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-(4-biphenylmethyl)-proline-HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)
![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)
![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)
![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)
![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)




![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)